N-(3,4-dimethylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide typically involves the reaction of 3,4-dimethylaniline with a suitable acylating agent to form the corresponding amide. This intermediate is then reacted with a phenyl-substituted oxadiazole derivative under specific conditions to yield the final product. Common reagents used in these reactions include acyl chlorides, anhydrides, and oxadiazole precursors. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require heating or the use of catalysts to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve the use of solvents, temperature control, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced compounds. Substitution reactions would result in various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology or toxicology.
Medicine: Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide would depend on its specific biological or chemical activity. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The pathways involved could include inhibition or activation of specific biochemical processes, binding to active sites, or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,4-dimethylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide include other oxadiazole derivatives with different substituents on the aromatic rings or variations in the acetamide moiety. Examples include:
- N-(4-methylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
- N-(3-chlorophenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide
- N-(3,4-dimethylphenyl)-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both dimethyl and phenyl groups on the aromatic rings may confer distinct steric and electronic effects, making this compound a valuable target for further research and development.
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(5-phenyl-1,2,4-oxadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-8-9-15(10-13(12)2)19-17(22)11-16-20-18(23-21-16)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKXKPZCGDLRNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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